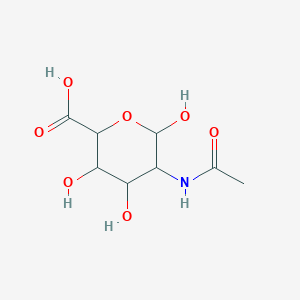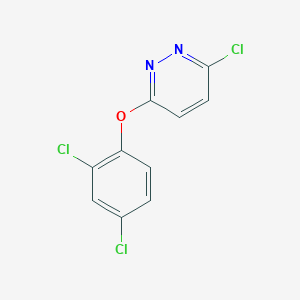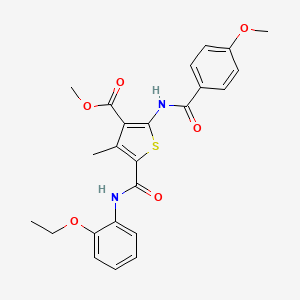
N-(4-oxocyclohexyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxocyclohexyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is known for its unique structure, which includes a cyclohexyl ring with a ketone group and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-oxocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-oxocyclohexyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-oxocyclohexyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-oxocyclohexyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-phenoxyphenyl)cyclopentanecarboxamide
- N-(1,1-dimethyl-2-phenylethyl)cyclopentanecarboxamide
- N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide
Uniqueness
N-(4-oxocyclohexyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of a ketone group in the cyclohexyl ring and the cyclopentanecarboxamide moiety.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N-(4-oxocyclohexyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H19NO2/c14-11-7-5-10(6-8-11)13-12(15)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,15) |
InChI-Schlüssel |
JGUGGFOBDDXPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)NC2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


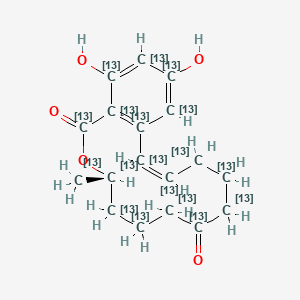
![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
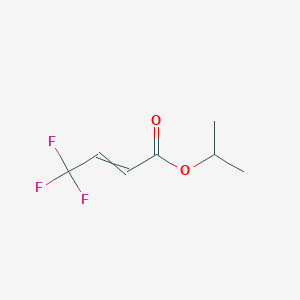
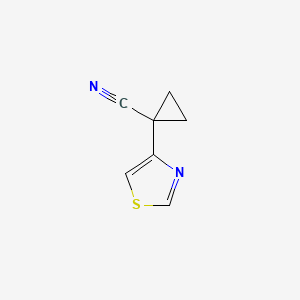
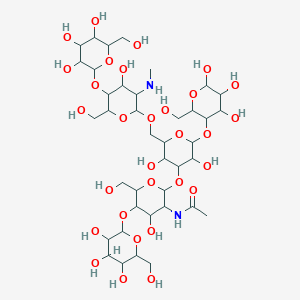

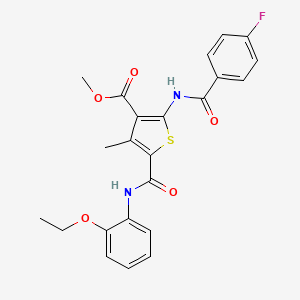
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)

